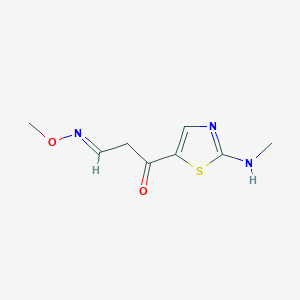

3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oximes are organic compounds that contain the functional group >C=NOH, where the carbon atom is part of some larger structure . They are often used in organic chemistry as protective groups or as intermediates in the synthesis of other compounds .

Synthesis Analysis

Oximes are typically synthesized through the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . In recent advances, cyclization reactions of unsaturated oxime esters have been used to synthesize versatile functionalized nitrogen-containing scaffolds .Molecular Structure Analysis

The molecular structure of an oxime involves a carbon-nitrogen double bond with an OH group attached to the nitrogen . This structure can participate in various chemical reactions and can influence the physical and chemical properties of the molecule .Chemical Reactions Analysis

Oximes can undergo a variety of chemical reactions. For example, they can be reduced to amines . They can also participate in Beckmann rearrangement, a process that transforms an oxime into an amide .Physical and Chemical Properties Analysis

The physical and chemical properties of oximes can vary widely depending on their structure. For example, they can range from volatile liquids to solids at room temperature . Many oximes are soluble in organic solvents and some are soluble in water .Scientific Research Applications

Antidotal Activities in Organophosphate Poisoning

Research has explored the antidotal activities of nonquaternary oximes, including thiazole derivatives, against organophosphate poisoning. Studies demonstrate these compounds' potential in reactivating phosphylated acetylcholinesterase (AChE), crucial for addressing organophosphate toxicity. The investigated oximes show promise due to their lipophilic nature and lower toxicity compared to known antidotes. They have shown effectiveness in animal models, suggesting potential for therapeutic applications in poisonings by substances like sarin (Benschop et al., 1979).

Detection of Cr3+ in Biological Systems

Thiazole derivatives have been utilized in the development of sensitive probes for detecting chromium ions (Cr3+) in biological systems. These probes, through specific interactions with Cr3+, exhibit significant changes in fluorescence, facilitating the detection of Cr3+ in environments such as living cells. This research highlights the potential of thiazole-based compounds in analytical chemistry and cellular biology (Mani et al., 2018).

Antiproliferative and Antibacterial Activities

Synthesis of thiazole derivatives has been directed towards evaluating their antiproliferative and antibacterial activities. These compounds have been tested for their effectiveness against various cancer cell lines and bacterial strains, demonstrating potential as therapeutic agents in oncology and antimicrobial treatments. The structure-activity relationships of these compounds provide insights into their biological mechanisms and potential clinical applications (Yurttaş et al., 2022; Song et al., 2017).

Pharmacokinetic Studies

Investigations into the pharmacokinetics and tissue distribution of thiazole-based compounds provide valuable information for their potential use as drugs. By understanding how these compounds are metabolized and distributed within the body, researchers can optimize their efficacy and safety for therapeutic uses, such as anti-fibrotic treatments (Kim et al., 2008).

Mechanism of Action

The mechanism of action of the reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM) (also known as pralidoxime), as a classic example .

In terms of pharmacokinetics, the extent of systemic exposure (area under the plasma concentration–time curve and maximum plasma concentration) to oximes and metabolites generally increases in an approximately dose-proportional manner . The apparent terminal elimination half-life of oximes can vary .

Safety and Hazards

Future Directions

Oximes have been studied for decades due to their significant roles in various fields, including medicinal chemistry. They have been reported to have useful pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Future research will likely continue to explore the potential uses of oximes in medicine and other fields .

Properties

IUPAC Name |

(3E)-3-methoxyimino-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-9-8-10-5-7(14-8)6(12)3-4-11-13-2/h4-5H,3H2,1-2H3,(H,9,10)/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYNBLFIEGVDCB-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)C(=O)CC=NOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=C(S1)C(=O)C/C=N/OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2943124.png)

![3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide](/img/structure/B2943125.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)

![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943128.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2943132.png)

![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide](/img/structure/B2943133.png)

![6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2943135.png)

![Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2943138.png)